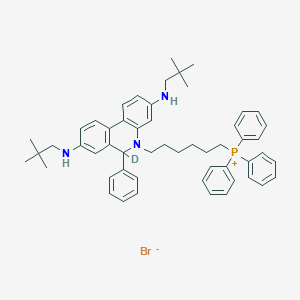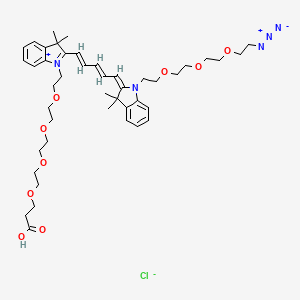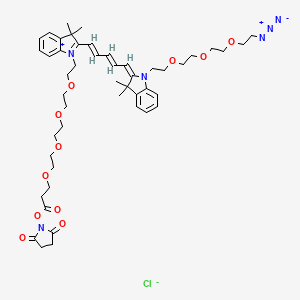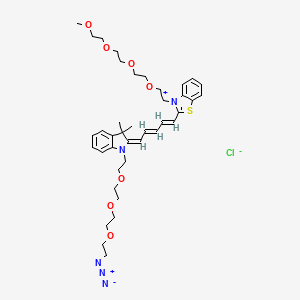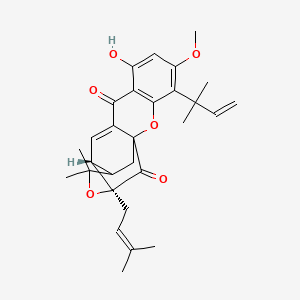![molecular formula C7H24N2O5 B1193272 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Overview
Description
PF-04852946 is an EP2 receptor-selective antagonist.
Scientific Research Applications
1. Antioxidant Activity
A study identified bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, including compounds structurally similar to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid. These compounds exhibited significant antioxidant activities, comparable to that of ascorbic acid (Xu et al., 2017).
2. Synthetic Chemistry
Research involving the condensation of o-cyanomethylbenzoic acids with esters of amino-thiophene-carboxylic acids, akin to the synthesis process of similar compounds, highlights the compound's role in developing novel synthetic pathways in chemistry (Kucherenko et al., 2008).
3. Pharmacological Research
Studies on compounds structurally related to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid have been significant in pharmacological research, especially in exploring their potential as enzyme inhibitors or therapeutic agents (Magano et al., 2014).
4. Microbial Metabolism
A study on the microbial transformation of phenolic compounds underlines the potential application of compounds like 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid in understanding and harnessing microbial pathways for biotechnological applications (Bisaillon et al., 1993).
5. Heterocyclic Chemistry
The synthesis of isomeric heterocyclic azo dyes involving compounds similar to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid has been crucial in the development of novel dyes with improved pH stability, useful in various industrial applications (Wang et al., 2018).
6. Organic Synthesis and Catalysis
Research has focused on the regioselectivity of palladium(II)-induced intramolecular cyclization of compounds structurally related to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid, contributing to advancements in organic synthesis and catalysis (Hosokawa et al., 1976).
7. Material Science
In material science, studies involving similar compounds have been instrumental in developing hyperbranched polymers, indicating potential applications of 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid in this field (Hong et al., 2003).
properties
Product Name |
3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid |
|---|---|
Molecular Formula |
C7H24N2O5 |
Molecular Weight |
456.5 |
IUPAC Name |
3-[[4-(4-cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-23-10-8-22(9-11-23)25(30)29-15-14-27(17-29,26(31)32)18-34-24-12-6-21(7-13-24)20-4-2-19(16-28)3-5-20/h2-13H,14-15,17-18H2,1H3,(H,31,32) |
InChI Key |
MDVYCLAYSVNYDS-UHFFFAOYSA-N |
SMILES |
O=C(C1(COC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CN(C(C4=CC=C(OC)C=C4)=O)CC1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PF-04852946; PF 04852946; PF04852946. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





